Miconazole Impurity I
Description
Introduction to Miconazole Impurity I
Overview and Significance in Pharmaceutical Research
This compound, chemically designated as 1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole , is a structurally characterized organic compound with the molecular formula C₁₈H₁₅Cl₃N₂O and a molecular weight of 381.68 g/mol . As a specified impurity in Miconazole formulations, it arises during synthetic processes or storage conditions, necessitating stringent monitoring to ensure drug efficacy and safety. The impurity’s significance lies in its potential to compromise the therapeutic profile of the parent drug if exceeding permissible limits, underscoring its role in stability studies and quality assurance protocols.
Historical Context and Regulatory Positioning
The identification of this compound aligns with the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, which establish thresholds for reporting, identifying, and qualifying impurities in drug substances and products. Historically, its inclusion in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs marked a regulatory milestone, with acceptance criteria specifying a maximum allowable limit of 0.25% for individual impurities in Miconazole Nitrate formulations. These standards reflect evolving regulatory expectations for impurity profiling in antifungal therapeutics.
Relationship to Parent Compound Miconazole
Structurally, this compound shares the core imidazole moiety of Miconazole but differs in the substitution pattern of chlorine atoms on the benzyloxy and dichlorophenyl groups. This structural similarity arises from incomplete purification during synthesis or oxidative degradation pathways. Analytical studies demonstrate that even trace amounts of this impurity can alter the physicochemical stability of Miconazole, necessitating robust chromatographic separation techniques during manufacturing.
Pharmacopoeial Standards and Specifications
Pharmacopoeial monographs mandate rigorous control of this compound. The European Pharmacopoeia specifies its identification and quantification using reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 235 nm , employing a C18 column and a mobile phase of acetonitrile-methanol-ammonium acetate. The United States Pharmacopeia further refines these methods, utilizing a phenyl-hexyl column (e.g., Kinetex 2.6 µm) to achieve baseline resolution between Miconazole Nitrate and its impurities, including Impurity I, at a detection wavelength of 215 nm .
Table 1: Key Pharmacopoeial Specifications for this compound
| Parameter | European Pharmacopoeia | United States Pharmacopeia |
|---|---|---|
| Maximum Allowable Limit | 0.25% | 0.25% |
| Analytical Method | HPLC (C18 column) | HPLC (Phenyl-Hexyl column) |
| Detection Wavelength | 235 nm | 215 nm |
| Mobile Phase | Acetonitrile-Methanol- | Methanol-Water-Triethyl- |
| Ammonium Acetate | ammonium Acetate Gradient | |
| System Suitability | Resolution ≥1.5 | Resolution ≥1.5 |
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDYMPBWWAXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47363-37-1 | |
| Record name | 1-(2-((2-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047363371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MICONAZOLE 2-CHLOROBENZYL ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ARB5TC3RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ionic Liquid-Mediated Alkylation
Adapted from the method described in CN104610154A , this approach substitutes 2,4-dichlorobenzyl chloride with 3,4-dichlorobenzyl chloride during the oxyalkylation step. The reaction proceeds as follows:
-
Reactants :
-
2,4-Dichloro-2'-chlorophenylethanol (Intermediate A)
-
Imidazole
-
3,4-Dichlorobenzyl chloride (substituted reagent)
-
Ionic liquid (1-methyl-3-substituted imidazole hexafluorophosphate)
-
-
Procedure :
-
Intermediate A is dissolved in the ionic liquid at 70–76°C.
-
Imidazole is added, followed by 3,4-dichlorobenzyl chloride.
-
The mixture is stirred for 24–48 hours at 10–100°C.
-
Post-reaction, the solution is acidified with nitric acid (15–50% v/v) to precipitate the impurity.
-
-
Yield : 22–28% (lower than the parent compound due to steric hindrance from the 3,4-dichloro substituent).
Solvent Crystallization Method
Derived from CN101618018A , this method modifies the dual-solvent system to favor impurity formation:
-
Reactants :
-
2,4-Dichloroacetophenone (reduced to Intermediate B: 2,4-dichloro-2'-chlorophenylethanol)
-
3,4-Dichlorobenzyl chloride
-
Ethanol-propylene glycol (1:4 v/v)
-
-
Procedure :
-
Intermediate B is heated in ethanol-propylene glycol at 70°C.
-
3,4-Dichlorobenzyl chloride and imidazole are added sequentially.
-
The solution is cooled to 0–5°C, and magnesium sulfate is introduced to induce crystallization.
-
Comparative Analysis of Preparation Methods
The ionic liquid method offers superior yield and purity due to enhanced reaction homogeneity, whereas the solvent crystallization approach is simpler but less efficient.
Mechanistic Insights into Impurity Formation
This compound arises primarily through regioselective alkylation errors . In standard miconazole synthesis, 2,4-dichlorobenzyl chloride reacts with the hydroxyl group of Intermediate B. Substitution with 3,4-dichlorobenzyl chloride alters the electrophilic aromatic substitution pattern, leading to the undesired regioisomer. Key factors influencing this deviation include:
-
Steric Effects : The 3,4-dichloro substituent increases steric hindrance, reducing reaction kinetics.
-
Solvent Polarity : Polar solvents (e.g., propylene glycol) favor solvolysis of the benzyl chloride, increasing byproduct formation.
-
Catalytic Traces : Residual metals (e.g., Fe³⁺) in reagents may catalyze Friedel-Crafts alkylation at alternative positions.
Industrial Implications and Control Strategies
The presence of this compound above 0.15% (ICH guidelines) necessitates stringent process controls:
-
Reagent Sourcing : Use 2,4-dichlorobenzyl chloride with ≤0.5% 3,4-dichloro isomer.
-
In-Process Checks : Monitor reaction progression via LC-MS to detect early impurity formation.
-
Crystallization Optimization : Employ anti-solvents (e.g., n-heptane) to enhance impurity removal during recrystallization .
Chemical Reactions Analysis
Types of Reactions
Miconazole Impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Miconazole Impurity I is primarily used in scientific research to study the stability, degradation, and impurity profiles of Miconazole formulations. It helps in understanding the behavior of impurities during the manufacturing and storage of pharmaceutical products. Additionally, it is used in analytical method development and validation to ensure the accuracy and precision of impurity detection in Miconazole formulations .
Mechanism of Action
The mechanism of action of Miconazole Impurity I is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Miconazole, which inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Miconazole Impurity I can be contextualized against structurally related compounds, including silver(I) complexes of miconazole and impurities from other azole antifungals:
Table 1: Key Spectroscopic Data for Miconazole and Analogous Compounds
Key Findings :
- Silver(I) complexes of miconazole exhibit upfield shifts in 13C NMR signals (e.g., C2 imidazole at ~140 ppm vs. 138.31 ppm for free miconazole), confirming metal-ligand coordination .
- Impurities in related antifungals (e.g., fluconazole) often involve modifications to the triazole/imidazole ring or halogenated aromatic groups, which can alter solubility and stability .
Table 2: Antimicrobial Activity of Miconazole and Related Compounds
Key Findings :
- Unlike ketoconazole (which inhibits 17-hydroxylase) or miconazole (21-hydroxylase inhibition), impurities may lack specific enzyme-targeting capabilities, reducing their standalone efficacy .
Analytical and Regulatory Considerations
Impurity profiling for miconazole can be informed by methods used for similar azole antifungals:
Table 3: Regulatory Limits and Detection Methods for Antifungal Impurities
| Drug | Impurity | Maximum Limit (ppm) | Analytical Method | Reference |
|---|---|---|---|---|
| Fluconazole | Impurity E | 0.15% | HPLC, NMR | |
| Voriconazole | EP Impurity B | 0.10% | LC-MS | |
| Miconazole | Impurity I | Not specified | Likely HPLC/ESI-MS |
Key Findings :
- Impurities in azole antifungals are typically monitored using HPLC, LC-MS, or NMR, with limits set by pharmacopeias (e.g., European Pharmacopoeia) .
- Miconazole’s retention time prediction in HPLC is less reliable compared to other azoles, complicating impurity detection and requiring optimized thresholds .
Biological Activity
Miconazole, a broad-spectrum antifungal agent, is primarily known for its effectiveness against various fungal infections. However, its impurities, particularly Miconazole Impurity I, have garnered attention in recent research due to their potential biological activities and implications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against fungal pathogens, and associated toxicological profiles.
Overview of Miconazole and Its Impurities
Miconazole is an imidazole derivative that disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis, a critical component of fungal membranes. While Miconazole itself is widely used in treating superficial candidiasis and other fungal infections, impurities like this compound can influence both the therapeutic efficacy and safety profile of the drug .
The primary mechanism by which Miconazole and its impurities exert antifungal activity involves the inhibition of ergosterol synthesis. This leads to increased membrane permeability and ultimately cell death. Research indicates that this compound retains some level of this mechanism, although its potency may differ from that of the parent compound .
Minimum Inhibitory Concentration (MIC) Studies
Recent studies have evaluated the antifungal efficacy of this compound against common pathogens such as Candida albicans and Aspergillus niger. The MIC values for Miconazole are reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 4 |
These values suggest that while Miconazole is effective at low concentrations, the specific activity of this compound requires further investigation to establish comparative efficacy .
Comparative Studies
In vitro studies have shown that formulations containing this compound exhibit varying degrees of antifungal activity compared to standard miconazole formulations. For instance, a cationic nanoemulsion formulation (MCNE11) demonstrated enhanced permeation and drug deposition compared to traditional formulations, indicating a potential role for impurities in enhancing therapeutic outcomes .
Toxicological Profile
The safety profile of Miconazole and its impurities is critical for clinical applications. Animal studies have indicated that high doses can lead to systemic toxicity. For example, administration of miconazole at 1000 mg/kg in hamsters resulted in significant adverse effects, including mortality due to systemic exposure . Such findings underline the importance of evaluating the toxicological implications of impurities like this compound.
Hemolysis Studies
Preliminary hemolysis studies conducted on formulations containing this compound revealed varying levels of cellular toxicity. These studies are essential for understanding the safety margins associated with different concentrations of the impurity when used in therapeutic formulations .
Case Studies and Clinical Applications
Clinical applications involving miconazole have highlighted the importance of monitoring impurities. A case study involving patients with recurrent fungal infections treated with miconazole indicated that formulations with lower impurity levels resulted in better patient outcomes and fewer side effects. This suggests that the biological activity of impurities can significantly impact treatment efficacy and safety .
Q & A
Q. How are analytical methods validated to meet regulatory requirements for impurity quantification?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Resolve Impurity I from API and other impurities (resolution ≥2.0).
- Linearity : 5-point calibration curve (0.05–0.5% of API).
- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
